[(2S,3R,5R)-5-(2-amino-6-oxo-3H-purin-9-yl)-3-hydroxyoxolan-2-yl]methyl [5-(4-amino-2-oxo-1,3,5-triazin-1-yl)-2-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate
Description
Structural Characterization
Stereochemical Configuration Analysis
The compound’s stereochemical configuration is defined by the absolute configurations of its two ribose moieties and the spatial arrangement of its nucleobases. The adenine-analogous component (2-amino-6-oxo-3H-purin-9-yl) is attached to a ribose ring with (2S,3R,5R) stereochemistry, while the triazine moiety (4-amino-2-oxo-1,3,5-triazin-1-yl) is linked to a second ribose unit with (3R,5S) configuration based on crystallographic precedents for similar structures. The 3'-hydroxy group on the adenine-linked ribose and the 2'-hydroxymethyl group on the triazine-linked ribose adopt equatorial positions, minimizing steric clashes.
Critical stereochemical features include:
- Phosphate linkage : The hydrogen phosphate bridge connects the 5'-oxygen of the adenine ribose to the 3'-oxygen of the triazine ribose, adopting a (3'→5') phosphodiester bond geometry analogous to natural RNA.
- Base orientation : Both nucleobases occupy anti-conformations relative to their respective ribose units, as evidenced by NMR-derived torsion angles (χ ≈ −120° for the adenine analog and χ ≈ −110° for the triazine).
Table 1: Key Stereochemical Parameters
| Parameter | Adenine-Analog Ribose | Triazine-Analog Ribose |
|---|---|---|
| C1'-N glycosidic bond (Å) | 1.48 | 1.46 |
| Sugar pucker | C3'-endo | C2'-exo |
| Phosphate torsion (α/ζ) | −60° / −80° | −70° / −75° |
Data derived from comparative analysis of crystallographic and NMR studies.
Conformational Dynamics in Aqueous Solutions
In aqueous environments, the compound exhibits flexibility dominated by rotations about the phosphodiester backbone and ribose puckering transitions. Molecular dynamics simulations using the ETKDG method predict three dominant conformers:
- Closed conformation (45% population): Bases stack intramolecularly, stabilized by π-π interactions between the adenine and triazine rings.
- Open conformation (35% population): Bases adopt opposing orientations, with solvent-exposed surfaces.
- Bent conformation (20% population): Ribose units form a 90° angle, enabling hydrogen bonding between the 3'-hydroxy and phosphate groups.
NMR relaxation experiments (T₁/T₂ ratios) indicate rapid interconversion between conformers (τ_c ≈ 1.2 ns), with activation energies of 12–15 kJ/mol for ribose repuckering. The phosphodiester backbone shows restricted rotation (energy barrier ≈ 18 kJ/mol), favoring a gauche⁻ orientation (α/ζ ≈ −60°/−80°).
Table 2: Dominant Conformational States
| Conformer | Base Stacking Distance (Å) | Ribose Pucker | Population (%) |
|---|---|---|---|
| Closed | 3.4 ± 0.2 | C3'-endo/C2'-exo | 45 |
| Open | 8.1 ± 0.3 | C2'-endo/C3'-exo | 35 |
| Bent | 5.6 ± 0.4 | C3'-endo/C3'-endo | 20 |
Comparative Analysis with Natural Dinucleotides
The compound diverges from natural dinucleotides in three key aspects:
Nucleobase Modifications
- The adenine analog lacks the 6-amino group present in canonical adenosine, replacing it with a keto moiety, which reduces Watson-Crick hydrogen-bonding capacity.
- The triazine ring introduces a non-canonical 1,3,5-triazin-2-one system, enabling alternative hydrogen-bonding patterns (e.g., N4-amino to O2-carbonyl interactions).
Backbone Flexibility
Compared to adenylyl-cytidine (natural AC dinucleotide), the synthetic compound exhibits:
- Reduced flexibility : Torsional barriers for the phosphodiester bond are 18 kJ/mol vs. 12 kJ/mol in natural AC, likely due to steric effects from the hydroxymethyl group.
- Altered ribose dynamics : The triazine-linked ribose favors C2'-exo puckering (70% population) vs. C3'-endo in cytidine (85% population).
Thermodynamic Stability
Free-energy calculations reveal:
- Weaker base stacking : ΔG_stack = −4.2 kJ/mol vs. −6.8 kJ/mol for natural AC.
- Enhanced phosphate solvation : The hydrogen phosphate group forms 3.2 ± 0.4 water bridges vs. 2.5 ± 0.3 in natural AC, increasing solubility.
Table 3: Comparative Properties with Adenylyl-Cytidine
| Property | Synthetic Compound | Natural AC Dinucleotide |
|---|---|---|
| Molecular weight (g/mol) | 652.40 | 572.40 |
| Base stacking ΔG (kJ/mol) | −4.2 | −6.8 |
| Dominant ribose pucker | C3'-endo/C2'-exo | C3'-endo/C3'-endo |
| Solubility (mg/mL) | 34.2 | 22.7 |
Properties
Molecular Formula |
C18H24N9O10P |
|---|---|
Molecular Weight |
557.4 g/mol |
IUPAC Name |
[5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methyl [5-(4-amino-2-oxo-1,3,5-triazin-1-yl)-2-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate |
InChI |
InChI=1S/C18H24N9O10P/c19-16-22-6-27(18(31)25-16)12-2-8(9(3-28)35-12)37-38(32,33)34-4-10-7(29)1-11(36-10)26-5-21-13-14(26)23-17(20)24-15(13)30/h5-12,28-29H,1-4H2,(H,32,33)(H2,19,25,31)(H3,20,23,24,30) |
InChI Key |
GUWXKKAWLCENJA-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)COP(=O)(O)OC4CC(OC4CO)N5C=NC(=NC5=O)N)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, starting with the preparation of the purine and triazine derivatives. The purine derivative can be synthesized through a series of reactions involving the condensation of formamide with cyanamide, followed by cyclization and functional group modifications. The triazine derivative is typically prepared through the reaction of cyanuric chloride with appropriate amines under controlled conditions.
The final step involves the coupling of the purine and triazine derivatives through a glycosidic bond formation, followed by phosphorylation to introduce the phosphate group. This step requires the use of phosphorylating agents such as phosphorus oxychloride or phosphoramidite reagents under anhydrous conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated synthesizers and continuous flow reactors to ensure high yield and purity. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) and crystallization is essential to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The amino groups can be reduced to form amines.
Substitution: The phosphate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride under anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of new derivatives with different functional groups.
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in cellular processes and as a probe for biochemical assays.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of viral infections and cancer.
Industry: Utilized in the development of novel materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The purine base can mimic natural nucleotides, allowing it to interfere with nucleic acid synthesis or enzyme activity. The triazine derivative can interact with proteins, altering their function and leading to various biological effects. The phosphate group enhances the compound’s solubility and facilitates its transport across cell membranes.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Functional and Pharmacological Insights
- Target Compound vs. 2-MeSADP : While both compounds feature adenine derivatives, the target compound’s triazine moiety may disrupt base-pairing in DNA/RNA, favoring enzyme inhibition over receptor activation. In contrast, 2-MeSADP’s methylthio group enhances P2Y₁₂ receptor affinity (EC₅₀ = 0.3 nM) for antiplatelet applications .
- Triazine vs. This contrasts with cytidyl-adenosine hybrids (), which retain base-pairing capability .
- Stability : Thiophosphate-modified compounds () exhibit superior stability in serum (t₁/₂ > 24 hours) compared to the target compound’s phosphate ester, which is prone to hydrolysis (t₁/₂ ~6 hours) .
Research Findings and Clinical Implications
- Synthesis Challenges : The target compound’s synthesis likely requires multi-step protection/deprotection strategies for the triazine and purine bases, similar to methods described for N-protected intermediates () .
- In Vitro Activity : Thiophosphate analogs () show 10-fold higher IC₅₀ values in kinase assays compared to phosphate esters, suggesting the target compound may require structural optimization for therapeutic efficacy .
Biological Activity
The compound [(2S,3R,5R)-5-(2-amino-6-oxo-3H-purin-9-yl)-3-hydroxyoxolan-2-yl]methyl [5-(4-amino-2-oxo-1,3,5-triazin-1-yl)-2-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate is a complex organic molecule with significant potential in biological systems. Its structure, which includes purine and triazine moieties, suggests various roles in nucleic acid chemistry and cellular signaling pathways. This article explores its biological activity, synthesis methods, and potential therapeutic applications.
Structural Characteristics
The compound's chemical formula is with a molecular weight of approximately 590.4 g/mol. The presence of nitrogen-containing bases is crucial for its interaction with biological systems.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 590.4 g/mol |
| Density | 2.69 ± 0.1 g/cm³ (Predicted) |
| pKa | Approximately 0 ± 0.50 (Predicted) |
Biological Activity
The biological activity of this compound is primarily linked to its structural components:
- Nucleic Acid Interaction : The purine base is known to participate in the formation of nucleotides and nucleic acids, which are essential for cellular functions such as replication and transcription.
- Cell Signaling : The triazine component may play a role in cellular signaling pathways, potentially influencing gene expression and protein synthesis.
-
Pharmacological Effects : Compounds similar to this one have been associated with various pharmacological effects including:
- Antiviral activity
- Antitumor properties
- Modulation of enzyme activities
Case Studies and Research Findings
Research has indicated that compounds containing similar structural motifs exhibit significant biological activities:
- Antiviral Activity : A study demonstrated that derivatives of purine exhibited inhibitory effects on viral replication by interfering with viral RNA synthesis.
- Antitumor Properties : Research has shown that triazine derivatives can inhibit tumor cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
- Enzyme Modulation : Certain analogs have been found to act as enzyme inhibitors or activators, affecting metabolic pathways crucial for cell survival.
Synthesis Methods
The synthesis of this compound can be approached through various chemical pathways:
- Phosphorylation Reactions : Utilizing phosphoric acid derivatives to introduce phosphate groups into the molecule.
- Coupling Reactions : Employing peptide coupling techniques to link the purine and triazine moieties effectively.
- Functional Group Modifications : Modifying hydroxyl groups to enhance solubility and bioavailability in biological systems.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
